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molecular formula C11H15BrO3 B8351834 Methyl 5-tert-butyl-2-(bromomethyl)furan-3-carboxylate

Methyl 5-tert-butyl-2-(bromomethyl)furan-3-carboxylate

Cat. No. B8351834
M. Wt: 275.14 g/mol
InChI Key: WOPSTCSAZXPFLB-UHFFFAOYSA-N
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Patent
US08519137B2

Procedure details

A mixture of methyl 5-tert-butyl-2-methylfuran-3-carboxylate (10.4 g, 53 mmol), N-bromosuccinimide(9.9 g, 55 mmol), and azobisisobutyronitrile (0.1 g, 0.6 mmol) in carbon tetrachloride (100 mL) was heated to reflux for 1.5 h. The suspension was cooled to room temperature, and succinimide was removed by filtration and rinsed with carbon tetrachloride. The combined filtrates were evaporated to dryness. The residue was subjected to Kugelrohr distillation (<1 mbar, 110-120° C.) to yield methyl 5-tert-butyl-2-(bromomethyl)furan-3-carboxylate (14.3 g, 98% yield) as a light-yellow oil. 1H-NMR (300 MHz, CDCl3): δ 6.28 (s, 1H), 4.80 (s, 2H), 3.85 (s, 3H), 1.28 (s, 9H) ppm.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[O:9][C:8]([CH3:10])=[C:7]([C:11]([O:13][CH3:14])=[O:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[Br:15]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.N(C(C)(C)C#N)=NC(C)(C)C#N>[C:1]([C:5]1[O:9][C:8]([CH2:10][Br:15])=[C:7]([C:11]([O:13][CH3:14])=[O:12])[CH:6]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(O1)C)C(=O)OC
Name
Quantity
9.9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
0.1 g
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
succinimide was removed by filtration
WASH
Type
WASH
Details
rinsed with carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residue was subjected to Kugelrohr distillation (<1 mbar, 110-120° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(O1)CBr)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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